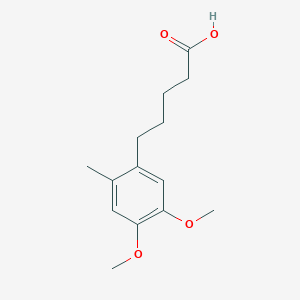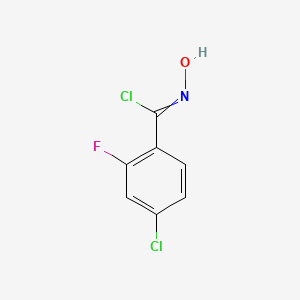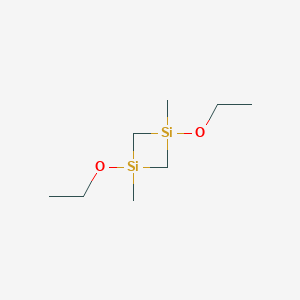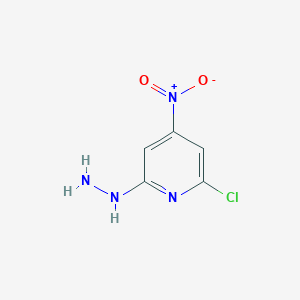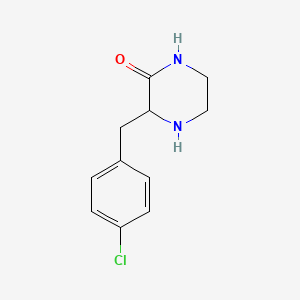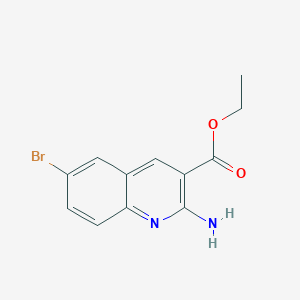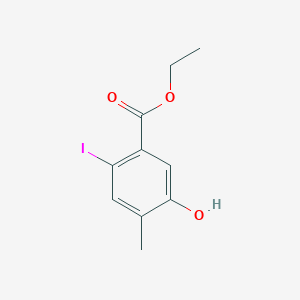
Ethyl 5-hydroxy-2-iodo-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-hydroxy-2-iodo-4-methylbenzoate is an organic compound with the molecular formula C10H11IO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group, an iodine atom, a methyl group, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-iodo-4-methylbenzoate typically involves the iodination of a precursor compound, followed by esterification. One common method starts with 5-hydroxy-4-methylbenzoic acid, which undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium iodate. The resulting 5-hydroxy-2-iodo-4-methylbenzoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 5-hydroxy-2-iodo-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ethyl 5-oxo-2-iodo-4-methylbenzoate.
Reduction: Ethyl 5-hydroxy-4-methylbenzoate.
Substitution: Ethyl 5-hydroxy-2-azido-4-methylbenzoate.
科学研究应用
Ethyl 5-hydroxy-2-iodo-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of iodine can enhance its bioactivity.
Medicine: Explored as a potential lead compound for drug development. Its derivatives may exhibit pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
作用机制
The mechanism of action of Ethyl 5-hydroxy-2-iodo-4-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative.
相似化合物的比较
Ethyl 5-hydroxy-2-iodo-4-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-2-bromo-4-methylbenzoate: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, affecting the compound’s reactivity and bioactivity.
Ethyl 5-hydroxy-2-chloro-4-methylbenzoate: Contains a chlorine atom instead of iodine. Chlorine is smaller and less polarizable than iodine, influencing the compound’s chemical properties.
Ethyl 5-hydroxy-4-methylbenzoate: Lacks the halogen substituent. This compound is less reactive in substitution reactions but may have different biological activities.
This compound stands out due to the presence of the iodine atom, which can enhance its reactivity and potential bioactivity compared to its bromine and chlorine analogs.
属性
分子式 |
C10H11IO3 |
|---|---|
分子量 |
306.10 g/mol |
IUPAC 名称 |
ethyl 5-hydroxy-2-iodo-4-methylbenzoate |
InChI |
InChI=1S/C10H11IO3/c1-3-14-10(13)7-5-9(12)6(2)4-8(7)11/h4-5,12H,3H2,1-2H3 |
InChI 键 |
DLSPOVXRTQBBMF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C(C(=C1)O)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


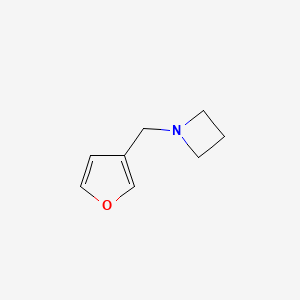
![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)
![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)
